molecular formula C10H12ClN3S B1379100 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1864072-65-0

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1379100
CAS No.: 1864072-65-0
M. Wt: 241.74 g/mol
InChI Key: WKQRSPOXMCQTON-UHFFFAOYSA-N
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Description

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a benzodiazole moiety, and a sulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is unique due to the combination of its azetidine ring, sulfanyl group, and benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQRSPOXMCQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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